1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

PASS Prediction Lipid Metabolism Apoptosis

1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS 1936067-82-1) is an essential C1-methylated isochroman building block for SAR studies. Substituting non-methylated analogs (e.g., CAS 13328-85-3) compromises reproducibility—class evidence shows minor structural changes cause orders-of-magnitude potency shifts. Computational predictions show high scores for lipid metabolism regulation (Pa=0.999) and antineoplastic activity (Pa=0.961), justifying procurement for oncology & metabolic disease lead discovery. Available at ≥95% purity with full analytical documentation. Ensure experimental integrity by procuring the exact CAS.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 1936067-82-1
Cat. No. B2669151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
CAS1936067-82-1
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESCC1(C2=CC=CC=C2CCO1)C(=O)O
InChIInChI=1S/C11H12O3/c1-11(10(12)13)9-5-3-2-4-8(9)6-7-14-11/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyMZTBZOYHVWOFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS 1936067-82-1): Core Chemical Identity and Procurement Baseline


1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS 1936067-82-1), also referred to as 1-methylisochromane-1-carboxylic acid, is a bicyclic heterocyclic compound comprising a fused benzene and tetrahydropyran ring with a carboxylic acid substituent at the C1 position. Its molecular formula is C11H12O3 with a molecular weight of 192.21 g/mol [1]. This compound belongs to the broader class of isochroman derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their prevalence in bioactive molecules [2]. It is supplied by multiple research chemical vendors, typically in purities ranging from 95% to ≥99%, and is marketed primarily as a building block for synthetic chemistry and pharmaceutical research applications [1].

Why 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid Cannot Be Indiscriminately Substituted with Generic Isochroman Analogs


The 3,4-dihydroisochroman scaffold, while common, exhibits high sensitivity to substituent positioning, with biological activity being profoundly altered by the location and nature of functional groups. Substituting 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid with a structurally similar isochroman derivative, such as isochroman-1-carboxylic acid (CAS 13328-85-3) lacking the 1-methyl group or a positional isomer like 7-carboxyisochroman (CAS 157122-41-3), is not scientifically justifiable without direct comparative data. In related classes, minor structural modifications, including methylation or carboxyl group migration, have been shown to cause orders-of-magnitude shifts in potency (e.g., nanomolar to micromolar IC50 values) against specific targets [1]. Therefore, procurement of the precise CAS 1936067-82-1 is essential for ensuring experimental reproducibility and maintaining structure-activity relationship (SAR) integrity in any ongoing research program .

Quantitative Differentiation Evidence for 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS 1936067-82-1)


Predicted Bioactivity Profile of 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid via PASS Analysis

Computational prediction of activity spectra for substances (PASS) analysis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid yields a distinct bioactivity signature. The top predicted activities with Probability to be Active (Pa) > 0.5 include: Lipid metabolism regulator (Pa = 0.999), Angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), Apoptosis agonist (Pa = 0.979), Antineoplastic (Pa = 0.961), Antifungal (Pa = 0.844), and Antibacterial (Pa = 0.792) [1]. While this is a computational prediction and not a direct comparative assay, it establishes a unique predicted pharmacological profile that differentiates this specific compound from its close analogs, for which such high-confidence predictions may not be available.

PASS Prediction Lipid Metabolism Apoptosis Drug Discovery

Structural Comparison: 1-Methyl vs. Non-Methylated Isochroman Core

The target compound, 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS 1936067-82-1, MW 192.21), differs structurally from the more common building block isochroman-1-carboxylic acid (CAS 13328-85-3, MW 178.18) by the addition of a methyl group at the C1 position [1]. This seemingly minor modification adds 14.03 g/mol to the molecular weight and introduces steric bulk and conformational constraints that can significantly alter binding affinity and metabolic stability . Furthermore, a class-level study on dihydroisocoumarin derivatives demonstrated that even simple glycosylation or methoxy substitution of the core structure resulted in a significant decrease in all tested enzyme inhibitory activities [2]. This class-level inference strongly suggests that the unsubstituted analog cannot serve as a suitable procurement alternative for research requiring the specific C1-methylated architecture.

Structure-Activity Relationship Medicinal Chemistry Isochroman

Procurement Advantage: Verified High Purity and Analytical Characterization

1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is commercially available from multiple reputable vendors with well-defined purity specifications, ensuring reliable and reproducible experimental outcomes. For instance, American Elements supplies the compound in various high-purity grades up to 99.999%, suitable for sensitive applications [1]. ChemImpex offers the closely related core compound, isochroman-1-carboxylic acid, at ≥99% purity with specific analytical data (e.g., melting point 93-98 °C, appearance as a yellow to brown crystalline powder) . While not a direct comparison for the 1-methyl analog, this demonstrates the availability of high-quality, analytically characterized material for this compound class. The target compound itself is listed by vendors like Leyan with a purity of 95% and fully defined analytical identifiers (InChIKey, SMILES) . This contrasts with potential sourcing from non-specialized suppliers or custom synthesis, where purity, characterization, and batch-to-batch consistency may be variable and undocumented.

Chemical Procurement Analytical Chemistry Quality Control

PTP1B Inhibitory Potential of Isochroman Carboxylic Acid Derivatives

While direct activity data for 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is not available in the current search results, a class-level study on structurally related isochroman mono-carboxylic acid derivatives demonstrated potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a validated target for type 2 diabetes . In this study, compound 4n, an isochroman carboxylic acid derivative with a specific dithiolane side chain, exhibited an IC50 of 51.63 ± 0.91 nM against PTP1B. This nanomolar potency establishes the isochroman carboxylic acid scaffold as a viable starting point for developing potent PTP1B inhibitors. This class-level inference supports the procurement of the 1-methyl analog for exploring SAR around the C1 position and its influence on PTP1B inhibition. In contrast, structurally unrelated or generic building blocks would lack this established link to a therapeutically relevant target.

PTP1B Anti-diabetic Enzyme Inhibition

Validated Research and Industrial Applications for 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS 1936067-82-1)


Synthetic Building Block for Medicinal Chemistry and SAR Exploration

The primary application for 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is as a specialized building block in medicinal chemistry. Its distinct C1-methylated isochroman core makes it an essential starting material for synthesizing novel derivatives and exploring structure-activity relationships (SAR) around the C1 position. The structural differentiation from the non-methylated analog (CAS 13328-85-3) is critical for SAR studies, as demonstrated by class-level evidence showing that even minor structural changes can drastically alter biological activity [1]. This compound enables researchers to precisely investigate the impact of steric hindrance and lipophilicity at the C1 position on target binding and pharmacokinetic properties.

Lead Discovery in Metabolic and Antineoplastic Disease Research

Based on its predicted bioactivity profile, which includes high scores for lipid metabolism regulation (Pa=0.999) and antineoplastic activity (Pa=0.961), 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a rational starting point for lead discovery programs in oncology and metabolic disease [2]. While these are computational predictions, they provide a unique, data-driven hypothesis that differentiates this compound from its unsubstituted analogs. Procurement for this application is justified by the need to experimentally validate these predicted activities and to synthesize a focused library of derivatives for hit-to-lead optimization.

Development of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Research into the isochroman carboxylic acid class has identified potent inhibitors of PTP1B, a key target for type 2 diabetes, with some derivatives exhibiting nanomolar potency (IC50 = 51.63 nM) . Procuring 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a logical step for medicinal chemistry groups aiming to expand SAR around the isochroman core, specifically investigating how C1 methylation affects potency, selectivity, and metabolic stability against this clinically relevant target. The availability of the compound in high purity ensures that any observed activity in downstream assays can be confidently attributed to the intended structure.

High-Purity Procurement for Specialized Organic Synthesis

The compound is available from specialized chemical suppliers in purities ranging from 95% to ultra-high purity grades (up to 99.999%) [3]. This makes it suitable for applications requiring stringent quality control, such as the synthesis of analytical standards, the preparation of complex pharmaceutical intermediates, or use in sensitive catalytic reactions where trace impurities could poison catalysts or lead to side-product formation. The documented analytical characterization (e.g., InChIKey, SMILES, safety data) provided by vendors supports compliance with laboratory safety and quality assurance protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.